DSPE-PEG-Amine

説明

DSPE-PEG-Amine is a phospholipid derivative commonly used in the synthesis of liposomes. This compound is known for its amphiphilic properties, which make it an excellent candidate for drug delivery systems and other biomedical applications .

作用機序

Target of Action

DSPE-PEG-Amine, also known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt), has been found to target various cellular components depending on the context of its use. For instance, in the context of cancer treatment, it has been reported to target folate receptors that are usually overexpressed on a variety of cancer cells . In another study, it was used to target the bone and precisely deliver drugs to the tumor site .

Mode of Action

The compound interacts with its targets primarily through its ability to form lipid nanoparticles (LNPs). These LNPs can encapsulate and deliver various therapeutic agents to the target sites. For example, in the case of cancer treatment, this compound forms nanoparticles that encapsulate phenobarbital sodium, which is then released to execute cancer cells by inducing pyroptosis . In another instance, it was used to form LNPs that encapsulate mRNA for efficient gene delivery and editing .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the therapeutic agents it delivers. For instance, when used to deliver mRNA, it can mediate genome editing . When used to deliver phenobarbital sodium to cancer cells, it induces pyroptosis, a form of programmed cell death . In another study, it was found that this compound could reduce macrophage-mediated fibroblast-to-myofibroblast transition and extracellular matrix deposition to attenuate lung fibrosis by upregulating Nrf2 signaling .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by its ability to improve the bioavailability and stability of the therapeutic agents it delivers. As a component of lipid nanoparticles, this compound can increase the blood circulation time and stability for encapsulated drugs . This leads to enhanced antifibrotic effects compared to direct drug instillation .

Result of Action

The result of this compound’s action is largely dependent on the therapeutic agents it delivers. For instance, when used to deliver phenobarbital sodium, it can kill cancer cells by inducing pyroptosis . When used to deliver mRNA, it can enable efficient gene delivery and editing . In the context of pulmonary fibrosis treatment, it can reduce macrophage-mediated fibroblast-to-myofibroblast transition and extracellular matrix deposition .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, in a high reactive oxygen species (ROS) environment, this compound can rapidly release the encapsulated therapeutic agents . In another instance, the ocular environment allows for efficient gene delivery and editing when this compound is used to deliver mRNA .

生化学分析

Biochemical Properties

DSPE-PEG-Amine plays a significant role in biochemical reactions. It can stably encapsulate or bind drug molecules, forming a drug carrier . The amine functional group in this compound can form a chemical bond with drug molecules, enhancing the stability and drug load . It interacts with various biomolecules, including enzymes and proteins, to facilitate drug delivery and transfection .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can enhance the stability and solubility of nanoparticles, reducing their immunogenicity . This property is beneficial for drug penetration and delivery . In a study, lipid nanoparticles with this compound surface modifications mediated genome editing in the mouse retina .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can rapidly release encapsulated molecules in specific environments . For instance, this compound liposomes could rapidly release dimethyl fumarate (DMF) in a high-ROS environment .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates changes in its effects in laboratory settings. It shows excellent stability, which is crucial for long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, lipid nanoparticles with this compound surface modifications showed efficient gene delivery and editing in the mouse retina .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, lipid nanoparticles with this compound surface modifications showed striking localization extending from the photoreceptor synaptic pedicle to the outer segments in the mouse retina .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG-Amine typically involves the esterification of stearic acid with glycerol, followed by the phosphorylation of the resulting diacylglycerol. The final step involves the conjugation of polyethylene glycol (PEG) with the phosphoethanolamine moiety .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and phosphorylation reactions under controlled conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .

化学反応の分析

Types of Reactions

DSPE-PEG-Amine undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated sites of the fatty acid chains.

Reduction: Reduction reactions can occur at the phosphoethanolamine moiety.

Substitution: The amino group in the polyethylene glycol chain can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products where the amino group has been replaced by other functional groups .

科学的研究の応用

DSPE-PEG-Amine has a wide range of scientific research applications:

Chemistry: Used in the synthesis of liposomes and other nanocarriers.

Biology: Employed in the study of cell membranes and lipid-protein interactions.

Medicine: Utilized in drug delivery systems, particularly for targeting specific tissues or cells.

Industry: Applied in the formulation of cosmetics and personal care products

類似化合物との比較

Similar Compounds

1,2-distearoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid used in liposome synthesis.

1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with similar properties.

1,2-distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in the formulation of lipid nanoparticles

Uniqueness

DSPE-PEG-Amine is unique due to its polyethylene glycol chain, which provides enhanced solubility and stability compared to other phospholipids. This makes it particularly useful in drug delivery applications where prolonged circulation time and targeted delivery are essential .

生物活性

DSPE-PEG-Amine (Distearoylphosphatidylethanolamine-polyethylene glycol-amine) is a versatile compound widely utilized in drug delivery systems due to its biocompatibility and ability to enhance the pharmacokinetics of therapeutic agents. This article explores the biological activity of this compound, focusing on its applications in drug delivery, photothermal therapy, and cytoprotection, alongside relevant research findings and case studies.

Overview of this compound

This compound is a conjugate of distearoyl phosphatidylethanolamine (DSPE) and polyethylene glycol (PEG) with an amine functional group. This structure allows for improved solubility, stability, and bioavailability of drugs. The amine group facilitates further modifications for targeted drug delivery by enabling conjugation with various ligands.

1. Drug Delivery Systems

This compound is primarily used in the development of liposomal formulations and micelles for drug delivery. Its amphiphilic nature allows it to self-assemble into micelles that can encapsulate hydrophobic drugs, improving their solubility and therapeutic efficacy.

Table 1: Comparison of Drug Delivery Systems Using this compound

2. Photothermal Therapy

Recent studies have investigated the use of this compound in photothermal therapy (PTT). By conjugating with single-walled carbon nanotubes (SWCNTs), this compound enhances the photothermal effect when exposed to near-infrared (NIR) light, leading to increased temperatures that induce apoptosis in cancer cells.

Case Study: SWCNTs Functionalized with this compound

In a study evaluating the toxicity and efficacy of DSPE-PEG (5000) Amine SWCNTs, researchers found that:

- Cell Lines Tested : Lung, liver, and ovarian cancer cell lines.

- Results : The treatment led to significant apoptosis in SKOV3 cells under NIR exposure, demonstrating a dose-dependent relationship between SWCNT concentration and photothermal efficacy .

Cytoprotective Effects

This compound has also been explored for its cytoprotective properties. In vitro studies have shown that formulations containing DSPE-PEG can protect cardiomyocytes from oxidative stress induced by chemotherapeutic agents like doxorubicin.

Research Findings: Cytoprotection Mechanism

A study demonstrated that micelles composed of DSPE-PEG-C60 exhibited protective effects on H9c2 cardiomyocyte cells by:

特性

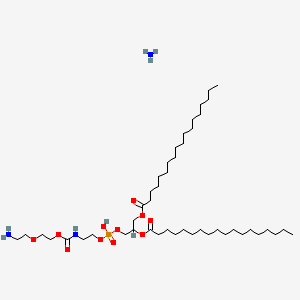

IUPAC Name |

[3-[2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H91N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHRCGLQEUQOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H94N3O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474922-26-4 | |

| Record name | DSPE-PEG 2000 Amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474922-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。